3-(4-Ethylphenyl)thiolan-3-ol
CAS No.:
Cat. No.: VC13479856
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16OS |
|---|---|
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 3-(4-ethylphenyl)thiolan-3-ol |
| Standard InChI | InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |
| Standard InChI Key | QSXZCGFFYZURQH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |
Introduction
Key Descriptors:
| Descriptor | Value |
|---|---|
| IUPAC Name | 3-(4-Ethylphenyl)thiolan-3-ol |
| SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |
| InChIKey | QSXZCGFFYZURQH-UHFFFAOYSA-N |
The specific combination of functional groups (thiolane, hydroxyl, and ethyl-substituted phenyl) contributes to its distinct chemical and biological properties.
Synthesis
The synthesis of 3-(4-Ethylphenyl)thiolan-3-ol typically involves multi-step organic reactions. These steps may vary depending on the desired yield and available reagents. Common synthetic routes include:
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Formation of the Thiolane Ring:
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The thiolane ring is constructed using sulfur-containing precursors.
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Attachment of the Phenyl Group:
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A phenyl group with an ethyl substituent is introduced via electrophilic aromatic substitution or other coupling methods.
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Incorporation of the Hydroxyl Group:
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The hydroxyl group is added through oxidation or nucleophilic substitution reactions.
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Further optimization of these methods focuses on improving yield, purity, and scalability.
Applications
Preliminary studies suggest that 3-(4-Ethylphenyl)thiolan-3-ol has potential applications in various fields:
Material Science
The unique combination of sulfur and hydroxyl groups could make it useful in designing advanced materials or as a precursor for functionalized polymers.
Comparative Analysis with Similar Compounds
To better understand its properties, comparisons are made with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methylphenyl)thiolan-3-ol | Methyl group instead of ethyl | Alters reactivity and solubility |
| 3-(4-Ethoxyphenyl)thiolan-3-ol | Ethoxy group on phenyl | Modifies hydrophobicity and biological activity |
| 2-(4-Ethylphenyl)thiophene | Thiophene ring instead of thiolane | Impacts electronic properties |
| N-(5-Chloro-2-methoxyphenyl)thiolan-3-amine | Contains an amine group along with thiolane | Enhances interaction with biological targets |
The distinct functional groups in 3-(4-Ethylphenyl)thiolan-3-ol influence its reactivity, solubility, and potential biological activities compared to these analogs.
Analytical Characterization
Advanced techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm its structure and purity.
Challenges
Despite its promising properties, challenges include:
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Limited availability of comprehensive toxicity data.
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Need for scalable synthesis methods for industrial applications.
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